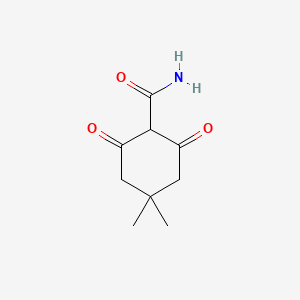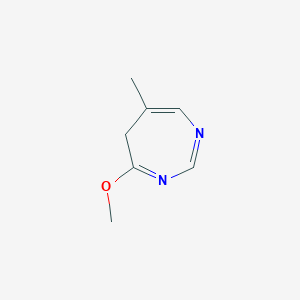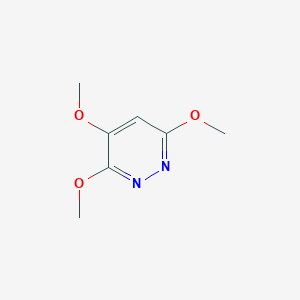
2,3-Diamino-4,5,6-trimethylpyridine
描述
2,3-Diamino-4,5,6-trimethylpyridine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 3 positions and three methyl groups at the 4, 5, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-4,5,6-trimethylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2,3,5-trimethylpyridine followed by reduction to introduce the amino groups. The nitration step is carried out using nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including crystallization and distillation, are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2,3-Diamino-4,5,6-trimethylpyridine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as this compound hydrochloride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2,3-Dinitro-4,5,6-trimethylpyridine.
Reduction: this compound hydrochloride.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,3-Diamino-4,5,6-trimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 2,3-Diamino-4,5,6-trimethylpyridine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to metal ions and affecting enzymatic activities. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Diaminopyridine: Lacks the three methyl groups, making it less hydrophobic.
2,4,6-Trimethylpyridine: Lacks the amino groups, affecting its reactivity and applications.
2,3,5-Trimethylpyridine: Similar structure but lacks the amino groups at positions 2 and 3.
Uniqueness
2,3-Diamino-4,5,6-trimethylpyridine is unique due to the combination of amino and methyl groups, which confer distinct chemical properties. The presence of both electron-donating amino groups and hydrophobic methyl groups makes it versatile for various chemical reactions and applications.
属性
IUPAC Name |
4,5,6-trimethylpyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-5(2)7(9)8(10)11-6(4)3/h9H2,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVZGAUKICYHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615873 | |
| Record name | 4,5,6-Trimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98427-08-8 | |
| Record name | 4,5,6-Trimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3066883.png)



![4-[(3-Chloropropyl)thio]-benzonitrile](/img/structure/B3066934.png)




![Diethyl [amino(phenyl)methylidene]propanedioate](/img/structure/B3066956.png)


![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)

